Methyl 2-azido-3-formylbenzoate

Description

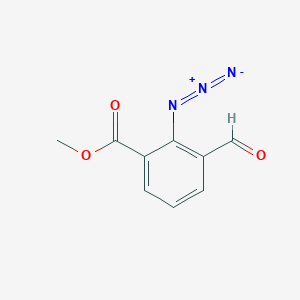

Methyl 2-azido-3-formylbenzoate is a benzoate ester derivative featuring an azido group at the 2-position and a formyl group at the 3-position of the aromatic ring. This compound combines reactive functional groups (azide and aldehyde) with a methyl ester moiety, making it a versatile intermediate in organic synthesis. Potential applications include its use in click chemistry (via azide-alkyne cycloaddition) or as a precursor for heterocyclic compounds (via aldehyde-mediated condensations).

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

methyl 2-azido-3-formylbenzoate |

InChI |

InChI=1S/C9H7N3O3/c1-15-9(14)7-4-2-3-6(5-13)8(7)11-12-10/h2-5H,1H3 |

InChI Key |

FJJWGNGAAZZGKW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1N=[N+]=[N-])C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-azido-3-formylbenzoate can be synthesized through a multi-step process starting from commercially available methyl 3-nitrobenzoate. The general synthetic route involves the following steps:

Reduction of Nitro Group: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Diazotization: The amino group is then converted to a diazonium salt by treating it with sodium nitrite and hydrochloric acid at low temperatures.

Azidation: The diazonium salt is subsequently reacted with sodium azide to form the azido derivative.

Formylation: Finally, the formyl group is introduced via a Vilsmeier-Haack reaction, using DMF and POCl3.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for yield and purity, ensuring safety protocols for handling azides, and employing continuous flow techniques to enhance efficiency.

Types of Reactions:

Reduction: The azido group can be reduced to an amine using hydrogenation or Staudinger reduction with triphenylphosphine.

Substitution: The formyl group can undergo nucleophilic addition reactions, such as the formation of imines with primary amines.

Common Reagents and Conditions:

Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Staudinger Reduction: Triphenylphosphine in the presence of water.

Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.

Nucleophilic Addition: Primary amines under mild conditions.

Major Products:

Amines: From reduction of the azido group.

Triazoles: From cycloaddition reactions.

Imines: From nucleophilic addition to the formyl group.

Scientific Research Applications

Methyl 2-azido-3-formylbenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a building block in click chemistry.

Medicine: Investigated for its role in the synthesis of pharmacologically active compounds, including potential anticancer agents.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, through its incorporation into complex molecular architectures.

Mechanism of Action

The mechanism of action of methyl 2-azido-3-formylbenzoate largely depends on the specific reactions it undergoes. For example:

Azido Group Reactions: The azido group can form reactive intermediates that facilitate the formation of triazoles in cycloaddition reactions.

Formyl Group Reactions: The formyl group can act as an electrophile, participating in nucleophilic addition reactions to form imines or other derivatives.

Comparison with Similar Compounds

Key Observations :

- Azido Group Reactivity : Unlike sulfonylurea herbicides (e.g., ethametsulfuron methyl ester), the azido group in this compound enables click chemistry applications, similar to AZT’s azide in drug design .

- Aldehyde Functionality : The 3-formyl group distinguishes it from amide-based compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), enabling nucleophilic additions or condensations .

- Ester Stability : Methyl esters (common in pesticides like metsulfuron methyl ester) are generally stable under mild conditions but hydrolyze under acidic/basic conditions, a property shared with this compound .

Stability and Reactivity

- Thermal Sensitivity : Azido groups (as in AZT and this compound) may decompose under heat or light, requiring controlled storage .

- Hydrolytic Sensitivity : The ester group is susceptible to hydrolysis, similar to pesticide esters like ethametsulfuron methyl ester .

- Reactivity Synergy : The proximity of azido and formyl groups could enable tandem reactions (e.g., click chemistry followed by aldehyde condensation), a feature absent in simpler esters.

Biological Activity

Methyl 2-azido-3-formylbenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group and a formyl group attached to a benzoate structure. Its molecular formula is , and it exhibits unique properties that make it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds with azide functionalities often exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 15.62 µg/mL | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL | 125 µg/mL |

| Candida albicans | 31.25 µg/mL | 62.5 µg/mL |

These results demonstrate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as against certain fungal strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on A549 (lung cancer) and HepG2 (liver cancer) cell lines, the compound demonstrated significant cytotoxicity with IC50 values of approximately 20 µM for A549 cells and 25 µM for HepG2 cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 20 |

| HepG2 | 25 |

This data suggests that this compound could be a promising lead compound for further development as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets, potentially inhibiting key enzymes involved in microbial growth and cancer cell proliferation. The azide group may facilitate bioorthogonal reactions, allowing for targeted delivery in therapeutic applications.

Synthesis Methods

Several synthetic routes have been explored to produce this compound efficiently. Common methods include:

- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds in one step, enhancing yield and reducing reaction time.

- Functional Group Transformations : The introduction of the azide group can be achieved through nucleophilic substitution reactions involving suitable precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.